molecular formula C12H11NO4 B13338898 Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13338898
M. Wt: 233.22 g/mol
InChI Key: BJTUFTHPXQPNRJ-UHFFFAOYSA-N
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Description

Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its simplicity and high yield.

Another method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for further applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Ethyl 5-(3-hydroxyphenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

    Leflunomide: An immunosuppressant drug with a similar isoxazole core.

    Sulfamethoxazole: An antibiotic that also contains an isoxazole ring.

    Muscimol: A psychoactive compound with an isoxazole structure.

These compounds share the isoxazole core but differ in their substituents and biological activities, highlighting the versatility and uniqueness of this compound .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-11(17-13-10)8-4-3-5-9(14)6-8/h3-7,14H,2H2,1H3

InChI Key

BJTUFTHPXQPNRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)O

Origin of Product

United States

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